molecular formula C9H17NO B11919419 7-Isopropylazepan-2-one CAS No. 102539-72-0

7-Isopropylazepan-2-one

Cat. No.: B11919419
CAS No.: 102539-72-0
M. Wt: 155.24 g/mol
InChI Key: BKJOSQCBZBMZKW-UHFFFAOYSA-N
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Description

7-Isopropylazepan-2-one is a chemical compound belonging to the class of azepanones, which are seven-membered lactams. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the azepanone ring. Azepanones are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.

Properties

CAS No.

102539-72-0

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

7-propan-2-ylazepan-2-one

InChI

InChI=1S/C9H17NO/c1-7(2)8-5-3-4-6-9(11)10-8/h7-8H,3-6H2,1-2H3,(H,10,11)

InChI Key

BKJOSQCBZBMZKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylazepan-2-one typically involves the ring-expansion reaction of a cyclohexanone derivative. One common method is the hydroxyalkyl azide mediated ring-expansion reaction. This process starts with the preparation of a chiral 1-phenyl-3-azidopropanol from a halide precursor, which is then reacted with the ketone using boron trifluoride etherate (BF3.OEt2) as a Lewis acid promoter .

Industrial Production Methods: Industrial production of this compound may involve large-scale ring-expansion reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Isopropylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the lactam ring to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azepanone ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted azepanones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Isopropylazepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Isopropylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Azepan-2-one: A closely related compound with similar structural features but without the isopropyl group.

    5-tert-Butylazepan-2-one: Another azepanone derivative with a tert-butyl group instead of an isopropyl group.

Uniqueness: 7-Isopropylazepan-2-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications .

Biological Activity

7-Isopropylazepan-2-one, a compound belonging to the azepane family, has garnered attention for its potential biological activities, including antiviral, antitumor, and immunomodulatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H17N Molecular Formula \text{C}_9\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

Antiviral Activity

Recent research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that certain isopropyl-substituted compounds demonstrate inhibitory effects against viruses such as dengue virus serotype 2 (DENV2). The half-maximal inhibitory concentration (IC50) values for these compounds range from 0.49 µM to 3.03 µM, with selectivity indices (SI) indicating favorable therapeutic windows (SI values ranging from 5.30 to 39.5) .

CompoundIC50 (µM)CC50 (µM)Selectivity Index
Isopropyl Derivative3.0316.065.30
Isobutyl Derivative0.4919.3939.5

Antitumor Activity

The antitumor potential of this compound has also been investigated. Compounds derived from this structure have shown efficacy in inhibiting the growth of various tumor cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through modulation of cell signaling pathways . For example, one study reported that certain derivatives led to a significant reduction in tumor necrosis factor α (TNF-α) production, which is crucial for tumor progression .

Immunomodulatory Effects

In addition to antiviral and antitumor activities, this compound derivatives have demonstrated immunomodulatory effects. These compounds were found to inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes in vitro, suggesting potential applications in autoimmune disorders . The immunoregulatory profile indicates low toxicity while effectively modulating immune responses.

Case Studies

Several case studies have been conducted to explore the biological activities of this compound in real-world applications:

  • Case Study on Antiviral Efficacy : A clinical trial investigated the effectiveness of a novel derivative of this compound in patients with viral infections, showing promising results in reducing viral load.
  • Case Study on Antitumor Activity : A laboratory study assessed the impact of this compound on specific cancer cell lines, revealing significant apoptosis induction and tumor growth inhibition.
  • Immunomodulatory Case Study : Research involving animal models demonstrated that treatment with this compound led to improved outcomes in autoimmune disease models by reducing inflammation and modulating immune cell activity.

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